molecular formula C12H15NO2 B13290005 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol

3-((Benzofuran-2-ylmethyl)amino)propan-1-ol

Cat. No.: B13290005
M. Wt: 205.25 g/mol
InChI Key: NUBWDZGASMAJJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol typically involves the reaction of benzofuran-2-ylmethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((Benzofuran-2-ylmethyl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuran-2-ylmethyl ketone, while reduction of the amino group may produce N,N-dimethyl-3-((benzofuran-2-ylmethyl)amino)propan-1-ol .

Scientific Research Applications

3-((Benzofuran-2-ylmethyl)amino)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(1-benzofuran-2-ylmethylamino)propan-1-ol

InChI

InChI=1S/C12H15NO2/c14-7-3-6-13-9-11-8-10-4-1-2-5-12(10)15-11/h1-2,4-5,8,13-14H,3,6-7,9H2

InChI Key

NUBWDZGASMAJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CNCCCO

Origin of Product

United States

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